molecular formula C8H5N5O B3730300 pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B3730300
M. Wt: 187.16 g/mol
InChI Key: UOWWPKVYCGFAAP-UHFFFAOYSA-N
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Description

Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound with a fused triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: Condensation Reaction

    • Starting Materials: : 3-aminopyrazole and 2-chloro-3-cyanopyridine.

    • Conditions: : Heating in the presence of a base like potassium carbonate, under reflux conditions.

    • Outcome: : Formation of the pyrazolo-pyrido-triazine ring system.

  • Route 2: Cyclization Reaction

    • Starting Materials: : 2-aminopyridine and 3-chloropyrazole.

    • Conditions: : Utilization of a dehydrating agent such as phosphorus oxychloride (POCl3).

    • Outcome: : Formation of the fused ring system through intramolecular cyclization.

Industrial Production Methods

  • Large-scale synthesis often employs the condensation method due to its high yield and relatively mild reaction conditions. Reaction optimization includes controlling temperature, solvent choice, and purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using agents like potassium permanganate (KMnO4) to yield various oxidized derivatives.

  • Reduction: : Reduction with hydrogen in the presence of palladium on carbon (Pd/C) leads to the formation of reduced analogs.

  • Substitution: : Undergoes nucleophilic substitution reactions with halogenating agents to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, heat.

  • Reduction: : Hydrogen gas, palladium on carbon catalyst.

  • Substitution: : Halogenating agents such as chlorine or bromine in the presence of a base.

Major Products Formed

  • Oxidation: : Oxidized derivatives with different functional groups.

  • Reduction: : Reduced forms with hydrogenated sites.

  • Substitution: : Various substituted derivatives depending on the halogenating agent used.

Scientific Research Applications

Chemistry

  • Utilized as a precursor in the synthesis of complex organic molecules.

  • Functions as a building block in the formation of other heterocyclic compounds.

Biology

  • Studied for its potential as an enzyme inhibitor.

  • Investigated for its antimicrobial properties against various bacterial strains.

Medicine

  • Potential application as a drug candidate due to its bioactive properties.

  • Explored for its therapeutic effects in the treatment of certain diseases.

Industry

  • Used in the development of agrochemicals.

  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves binding to specific molecular targets such as enzymes or receptors. The compound's unique ring structure allows for interactions with various biological pathways, potentially leading to inhibitory or modulatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine: : Similar ring structure but different biological activity.

  • Pyrido[2,3-d]pyrimidine: : Another compound with fused ring systems and distinct properties.

Uniqueness

  • Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one stands out due to its specific ring fusion pattern which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and potential in diverse applications make it a compound of significant interest.

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Properties

IUPAC Name

2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-8-7-5(1-3-9-8)13-6(11-12-7)2-4-10-13/h1-4H,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWWPKVYCGFAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N3C(=CC=N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 2
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pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 3
pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 4
pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 5
pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 6
pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

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